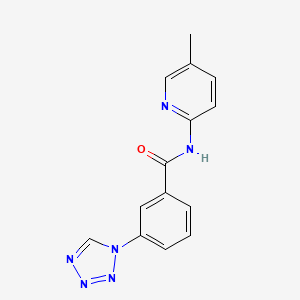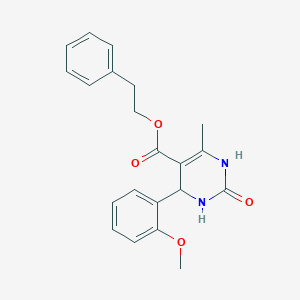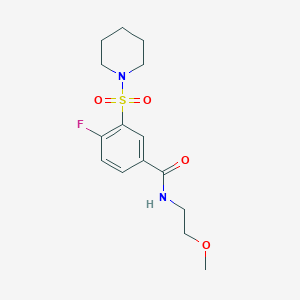![molecular formula C14H21ClN2O2 B4994301 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models. In addition, this compound has been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand how it modulates various signaling pathways in the body. Finally, future studies could focus on improving the solubility and bioavailability of this compound, in order to maximize its potential therapeutic benefits.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. While there are limitations to using this compound in lab experiments, its well-established synthesis method and potential therapeutic benefits make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride involves the reaction of 1-methylpiperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain this compound hydrochloride. The synthesis of this compound has been reported in various research articles and is a well-established method.
Applications De Recherche Scientifique
1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-4-3-5-13(10-12)18-11-14(17)16-8-6-15(2)7-9-16;/h3-5,10H,6-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLYEXADUQLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)

![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)
![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)

![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)